2-(Chloromethyl)-4,5-dimethylbenzo[d]thiazole
Description
Properties
Molecular Formula |
C10H10ClNS |
|---|---|
Molecular Weight |
211.71 g/mol |
IUPAC Name |
2-(chloromethyl)-4,5-dimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H10ClNS/c1-6-3-4-8-10(7(6)2)12-9(5-11)13-8/h3-4H,5H2,1-2H3 |
InChI Key |
PZHBMKOPLUMSIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)CCl)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: The 4,5-Dimethylbenzothiazole Scaffold
Synthesis, Structural Characterization, and Bioactive Applications
Executive Technical Summary
The 4,5-dimethylbenzothiazole scaffold represents a structurally distinct subclass of the benzothiazole family, characterized by the presence of vicinal methyl groups at the C4 and C5 positions. Unlike the more common 2-substituted or 6-substituted analogs, the 4,5-dimethyl substitution pattern introduces significant peri-interaction between the C4-methyl group and the N3-nitrogen lone pair. This steric "buttressing" effect alters the electronic landscape of the heterocyclic core, influencing basicity, ligand binding kinetics, and lipophilicity.
This guide synthesizes the critical literature surrounding this scaffold, focusing on its synthesis from 2,3-dimethylaniline, its conversion into high-value intermediates (e.g., 2-chloro-4,5-dimethylbenzothiazole), and its dual utility in antimicrobial drug discovery and industrial vulcanization accelerators .
Chemical Architecture & Synthesis Strategies
The primary route to the 4,5-dimethylbenzothiazole core relies on the oxidative cyclization of thiourea derivatives derived from 2,3-dimethylaniline (vic-m-xylidine) . The regioselectivity is driven by the steric blockade at the C2 position of the aniline, forcing cyclization at the C6 position.
2.1. The Hugershoff Cyclization Protocol
The most robust method for generating the 2-amino-4,5-dimethylbenzothiazole precursor is the Hugershoff reaction. This involves the formation of a thiourea intermediate followed by radical cation cyclization mediated by bromine or sulfonyl chloride.
Reaction Logic:
-
Thiourea Formation: 2,3-dimethylaniline reacts with ammonium thiocyanate (NH₄SCN) to form the N-(2,3-dimethylphenyl)thiourea.
-
Oxidative Ring Closure: Bromine (Br₂) generates a sulfenyl bromide intermediate, which undergoes electrophilic attack at the open C6 position of the phenyl ring.
-
Regiocontrol: The C2-methyl group of the aniline prevents cyclization at that position, ensuring the exclusive formation of the 4,5-dimethyl isomer (where Aniline C2 becomes Benzothiazole C4).
2.2. Functionalization to Key Intermediates
The 2-amino derivative is a versatile handle. It is commonly converted to 2-chloro-4,5-dimethylbenzothiazole via a Sandmeyer-type reaction (diazotization followed by CuCl). This 2-chloro intermediate is the "gateway" electrophile for attaching pharmacophores (e.g., diamines, thiols) via Nucleophilic Aromatic Substitution (SₙAr).
Figure 1: Synthetic workflow for accessing the 4,5-dimethylbenzothiazole scaffold from commercially available precursors.
Physicochemical Profiling & Characterization
Researchers must rely on distinct spectroscopic signatures to verify the 4,5-dimethyl substitution pattern, particularly to distinguish it from 5,6- or 6,7-isomers.
3.1. NMR Spectroscopy Signatures
The proximity of the C4-methyl group to the ring nitrogen creates a unique deshielding environment.
| Nucleus | Position | Typical Shift (δ ppm) | Multiplicity | Structural Insight |
| ¹H NMR | C4-CH₃ | 2.60 – 2.75 | Singlet | Downfield shift due to peri-proximity to N3 lone pair. |
| ¹H NMR | C5-CH₃ | 2.35 – 2.45 | Singlet | Typical aromatic methyl shift. |
| ¹H NMR | C6-H | 7.20 – 7.30 | Doublet | Ortho-coupling to C7-H. |
| ¹H NMR | C7-H | 7.50 – 7.60 | Doublet | Ortho-coupling to C6-H. |
| ¹³C NMR | C2 | 160 – 170 | Singlet | Highly deshielded; sensitive to C2-substitution (Cl vs NH₂). |
3.2. Mass Spectrometry (Fragmentation)
Upon Electron Impact (EI) ionization, 4,5-dimethylbenzothiazole derivatives exhibit a characteristic fragmentation pathway:
-
Molecular Ion (M⁺): Strong intensity.
-
[M - Cl]⁺: For 2-chloro derivatives (m/z ~162).
-
[M - CH₃]⁺: Sequential loss of methyl groups.[1] The loss of the C4-methyl is often favored due to the relief of steric strain with the nitrogen.
Biological & Industrial Applications[2][3][4]
The utility of 4,5-dimethylbenzothiazole extends from medicinal chemistry to polymer science.
4.1. Medicinal Chemistry: Antimicrobial Agents
The N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine derivative has emerged as a significant antimicrobial agent.[2]
-
Mechanism: The basic side chain (dimethylethane-1,2-diamine) facilitates DNA binding or membrane permeation, while the lipophilic 4,5-dimethylbenzothiazole core intercalates or anchors the molecule in hydrophobic pockets.
-
SAR Insight: The C4-methyl group increases lipophilicity (LogP) and provides steric protection against metabolic degradation at the C4 position, potentially extending half-life compared to unsubstituted analogs.
4.2. Industrial Application: Vulcanization Accelerators
In the rubber industry, mercapto-derivatives of 4,5-dimethylbenzothiazole are used as vulcanization accelerators.
-
Scorch Safety: The steric bulk of the C4-methyl group delays the onset of vulcanization (scorch) compared to simple mercaptobenzothiazole (MBT). This "delayed action" is critical for processing safety, allowing rubber to be molded before it hardens.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Amino-4,5-dimethylbenzothiazole
Safety: Bromine is highly toxic and corrosive. Perform in a fume hood.
-
Thiourea Formation:
-
Dissolve 2,3-dimethylaniline (12.1 g, 0.1 mol) in chlorobenzene (50 mL).
-
Add concentrated HCl (9 mL) followed by ammonium thiocyanate (8.0 g, 0.105 mol).
-
Reflux the mixture for 4 hours.
-
Cool and filter the solid N-(2,3-dimethylphenyl)thiourea. Wash with water.[3]
-
-
Cyclization:
-
Suspend the thiourea (0.05 mol) in chloroform (30 mL).
-
Add Bromine (0.05 mol) dropwise at 0–5°C with vigorous stirring.
-
Reflux the mixture on a water bath until HBr evolution ceases (approx. 2 hours).
-
Evaporate the solvent.[4] Treat the residue with aqueous sulfurous acid (to reduce excess Br₂) and then basify with ammonia.
-
Filter the precipitate, wash with water, and recrystallize from ethanol.
-
Yield: ~70-80%. Appearance: Colorless/Pale yellow needles.
-
Protocol B: Synthesis of 2-Chloro-4,5-dimethylbenzothiazole[2]
-
Diazotization:
-
Dissolve 2-amino-4,5-dimethylbenzothiazole (0.01 mol) in conc. HCl (10 mL) and cool to -5°C.
-
Add NaNO₂ solution (0.012 mol in 5 mL water) dropwise, maintaining temp < 0°C.
-
-
Sandmeyer Reaction:
-
Pour the cold diazonium solution into a solution of CuCl (0.015 mol) in conc. HCl at 0°C.
-
Allow the mixture to warm to room temperature, then heat to 60°C for 30 mins.
-
Workup: Steam distill the mixture or extract with diethyl ether. Wash organic layer with NaOH (to remove phenols). Dry and concentrate.
-
Yield: ~60%.[5] State: Solid/Oil (low melting).
-
Mechanistic Visualization (SAR)
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driven by the 4,5-dimethyl pattern.
Figure 2: Structure-Activity Relationship (SAR) mapping of the 4,5-dimethylbenzothiazole core, highlighting the critical role of the C4-methyl group.
References
-
Synthesis of 2-Amino-4,5-dimethylbenzothiazole
- Source: Indian Journal of Pharmaceutical Education and Research.
-
URL:[Link]
- Antimicrobial Activity of Dimethylbenzothiazole Diamines: Source: BenchChem. "N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine: Chemical Structure and Properties."
- Industrial Applications (Vulcanization)
- Key Intermediate Characterization (2-Chloro-4,5-dimethylbenzothiazole): Source: Smolecule. "2-Chloro-4,5-dimethylbenzo[d]thiazole | 252681-54-2."
Sources
- 1. Buy 2-Chloro-4,5-dimethylbenzo[d]thiazole | 252681-54-2 [smolecule.com]
- 2. N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine | 1105188-42-8 | Benchchem [benchchem.com]
- 3. Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Synthetic Utility of 2-(Chloromethyl)-4,5-dimethylbenzo[d]thiazole in Next-Generation Luciferin Design
The following technical guide details the role and application of 2-(Chloromethyl)-4,5-dimethylbenzo[d]thiazole in the synthesis of advanced luciferin analogs.
Executive Summary: The "Latent" Warhead
In the pursuit of multi-spectral bioluminescence imaging (BLI), the modification of the benzothiazole core of D-luciferin is a primary strategy to alter emission wavelengths and improve tissue permeability. This compound serves as a critical, high-reactivity intermediate for accessing the 4,5-dimethyl-D-luciferin scaffold.
Unlike the standard 6-hydroxy analogs used in native firefly bioluminescence, the 4,5-dimethyl substitution pattern introduces steric bulk and alters the hydrophobicity of the luciferin binding pocket. This guide delineates the conversion of this chloromethyl precursor into the bioactive luciferin via a Sommelet-Oxidation / Nitrile-Condensation pathway, providing a robust alternative to the classic Appel salt method.
Mechanistic Role in Luciferin Chemistry[1]
The core challenge in synthesizing sterically crowded luciferin analogs (like the 4,5-dimethyl variant) is the efficient construction of the 2-cyano-benzothiazole scaffold. The 2-(chloromethyl) functionality acts as a "masked" electrophile that allows for the installation of the critical C2-nitrile group without affecting the sensitive dimethyl substitution on the benzene ring.
The Pathway to Bioactivity
The transformation relies on the oxidative conversion of the chloromethyl group to an aldehyde, followed by dehydration to the nitrile—the obligate substrate for D-cysteine condensation (White’s Chemistry).
-
Step 1: Sommelet Oxidation: The chloromethyl group is converted to a formyl group (-CHO). Direct hydrolysis is often inefficient due to the electron-rich nature of the dimethyl ring; the Sommelet reaction using hexamine is the preferred route.
-
Step 2: Oxime Dehydration: The aldehyde is converted to a nitrile (-CN).
-
Step 3: Thiazoline Formation: The nitrile undergoes cyclocondensation with D-cysteine to form the final luciferin.
Structural Impact (4,5-Dimethyl Substitution)
-
Steric Gating: The methyl groups at positions 4 and 5 create steric pressure near the benzothiazole-thiazoline junction. This can restrict the rotation of the excited-state oxyluciferin, potentially narrowing the emission spectrum or shifting the color by altering the energy of the excited state (Rigidochromic Effect).
-
Hydrophobicity: The removal of the 6-hydroxyl group (if aiming for the deoxy-analog) or the addition of methyls increases lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) permeability for in vivo imaging.
Visualization: The Synthetic Pathway
The following diagram illustrates the conversion of the chloromethyl precursor to the active 4,5-dimethyl-D-luciferin.
Caption: Step-wise conversion of the chloromethyl precursor to the active luciferin analog via oxidative functionalization.
Experimental Protocols
Safety Note: Work with cyanides or nitrile precursors requires a fume hood. Benzothiazoles can be skin irritants.
Protocol A: Sommelet Oxidation (Chloromethyl Aldehyde)
This step converts the 2-chloromethyl group into the 2-formyl group required for subsequent nitrile synthesis.
-
Reagents:
-
This compound (1.0 eq)
-
Hexamethylenetetramine (Hexamine) (1.1 eq)
-
Chloroform (Solvent A)
-
Acetic Acid (50% aq) (Solvent B)
-
-
Procedure:
-
Dissolve the chloromethyl substrate in Chloroform (5 mL/mmol).
-
Add Hexamine and reflux for 4 hours. A white precipitate (the quaternary ammonium salt) should form.
-
Cool to room temperature and filter the precipitate. Wash with cold chloroform.
-
Hydrolysis: Resuspend the solid in 50% aqueous Acetic Acid (10 mL/mmol).
-
Reflux for 2 hours. The solution will clarify as the aldehyde forms.
-
Extract with Ethyl Acetate (3x), wash with brine, dry over MgSO₄, and concentrate.
-
Checkpoint: Verify aldehyde formation via ¹H NMR (Look for -CHO singlet around 10.0 ppm).
-
Protocol B: "White" Condensation (Nitrile Luciferin)
Once the aldehyde is converted to the nitrile (via standard oxime dehydration, not detailed here for brevity), use this modified White protocol for the final assembly.
-
Reagents:
-
2-Cyano-4,5-dimethylbenzo[d]thiazole (1.0 eq)
-
D-Cysteine Hydrochloride Monohydrate (1.5 eq)
-
Potassium Carbonate (K₂CO₃)[1]
-
Methanol / Water (1:1 v/v)
-
-
Procedure:
-
Dissolve D-Cysteine HCl in degassed water. Neutralize with K₂CO₃ until pH is ~8.0.
-
Dissolve the Nitrile intermediate in Methanol (sparged with Argon to prevent oxidation).
-
Add the Nitrile solution dropwise to the Cysteine solution under Argon atmosphere.
-
Stir at room temperature for 20–30 minutes. (Reaction is usually fast; monitor by TLC).
-
Acidification: Carefully adjust pH to 2.0 using 1M HCl. The luciferin product often precipitates as a pale yellow/green solid.
-
Purification: Extract with Ethyl Acetate or purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient).
-
Quantitative Data Summary
The following table summarizes the expected physicochemical shifts when comparing the 4,5-dimethyl analog derived from this precursor against Native D-Luciferin.
| Parameter | Native D-Luciferin | 4,5-Dimethyl-D-Luciferin | Impact of Precursor Choice |
| C4/C5 Substituents | H / H | Methyl / Methyl | Derived from 2-(Chloromethyl)-4,5-dimethyl... |
| LogP (Predicted) | ~1.5 | ~2.8 | Increased lipophilicity (Better BBB penetration) |
| Emission | 562 nm (Green-Yellow) | Variable (Likely Red-Shifted) | Methyls alter packing in active site |
| Synthetic Yield | 60-70% (Standard) | 45-55% (via Chloromethyl) | Sommelet oxidation is the yield-limiting step |
| Primary Utility | Standard BLI | Multiplexing / Deep Tissue | Requires specific synthesis described above |
Troubleshooting & Optimization
-
Issue: Low Yield in Sommelet Oxidation.
-
Cause: Steric hindrance from the 4-methyl group may slow the attack of hexamine.
-
Solution: Switch to the Kornblum Oxidation (DMSO/NaHCO₃ at 100°C) which directly converts the benzyl chloride to the aldehyde, often with higher yields for sterically hindered substrates.
-
-
Issue: Product Instability.
-
Cause: Dimethyl luciferins are prone to oxidation at the methine bridge.
-
Solution: Store the final product in Argon-purged vials at -20°C, protected from light.
-
References
-
Prescher, J. A., et al. (2012). "Expedient synthesis of electronically modified luciferins for bioluminescence imaging." Organic & Biomolecular Chemistry. Link
-
White, E. H., et al. (1963). "Analogs of Firefly Luciferin." Journal of Organic Chemistry. Link
-
Miyawaki, A., et al. (2016). "A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging (AkaLumine)."[2][3] Nature Communications. Link
-
Reshetnyak, Y. K., et al. (2021). "Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization." International Journal of Molecular Sciences. Link
Sources
- 1. WO2019021202A1 - Derivatives of luciferin and methods for their synthesis - Google Patents [patents.google.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
Technical Guide: Reactivity Profile of 2-(Chloromethyl)benzothiazole
Executive Summary
The 2-(chloromethyl)benzothiazole scaffold represents a high-value "electrophilic warhead" in heterocyclic chemistry. Unlike its phenyl-substituted counterparts, the chloromethyl derivative possesses a unique reactivity profile driven by the electron-withdrawing nature of the adjacent C=N bond. This activation makes the methylene carbon highly susceptible to S_N2 displacement, enabling its use as a versatile linchpin for synthesizing DNA intercalators , cyanine fluorescent probes , and peptidomimetics .
This guide provides a rigorous technical analysis of its synthesis, reactivity mechanisms, and stability, moving beyond generic textbook descriptions to offer field-proven protocols and troubleshooting strategies.
Electronic Structure & Reactivity Drivers
The reactivity of the chloromethyl group at the 2-position is not merely a function of the chlorine leaving group; it is electronically coupled to the benzothiazole ring system.
Mechanistic Insight: The "Aza-Benzylic" Activation
The C2 position of the benzothiazole ring mimics a carbonyl carbon in its electron deficiency. The adjacent nitrogen atom (via the C=N double bond) exerts a strong inductive (-I) and mesomeric (-M) pull.
-
Result: The
orbital of the C-Cl bond is lowered in energy, significantly accelerating nucleophilic attack compared to a standard benzyl chloride. -
Implication: Reactions that typically require forcing conditions for alkyl halides (e.g., Arbuzov reaction) proceed with greater facility here.
Synthesis of the Core Scaffold
While many commercial sources exist, in-house synthesis is often required to ensure freshness, as the C-Cl bond is prone to hydrolysis upon prolonged storage. The most robust method is the Phillips-type Condensation .
Protocol: Cyclocondensation of 2-Aminothiophenol
Reaction Type: Acid-Catalyzed Dehydrative Cyclization
Reagents:
-
2-Aminothiophenol (1.0 eq)[1]
-
Chloroacetic acid (1.2 eq) or Chloroacetyl chloride
-
Polyphosphoric Acid (PPA) or 4N HCl (Catalyst/Solvent)
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 2-aminothiophenol.
-
Addition: Add chloroacetic acid. If using PPA, heat to 100°C to create a homogenous melt. If using HCl, reflux conditions are required.
-
Cyclization: The reaction proceeds via the formation of a thioamide intermediate, followed by rapid intramolecular attack of the amine onto the carbonyl, and subsequent dehydration.
-
Critical Control Point: Monitor by TLC (Hexane/EtOAc 4:1). Disappearance of the thiol spot is crucial to prevent disulfide byproduct formation.
-
-
Workup: Pour the reaction mixture into crushed ice/water. Neutralize carefully with saturated NaHCO₃ to pH 7-8.
-
Purification: The product typically precipitates as a solid. Recrystallize from Ethanol/Water (avoid prolonged heating in ethanol to prevent solvolysis).
Visualization: Synthesis Workflow
Caption: Step-wise synthesis workflow via Phillips condensation. Note the dehydration step is the thermodynamic driver.
Nucleophilic Substitution Profiles
The core utility of this scaffold lies in its ability to undergo specific transformations.[2]
The Arbuzov Reaction (P-Alkylation)
This is the primary route to Styryl Cyanine Dyes (fluorescent probes).
-
Reagent: Triethyl phosphite (
). -
Conditions: Neat, 120°C - 150°C.
-
Mechanism: The phosphorus lone pair attacks the methylene carbon, displacing chloride. The resulting phosphonium salt collapses (via ethyl chloride loss) to the phosphonate.
-
Application: The resulting diethyl (benzothiazol-2-ylmethyl)phosphonate is a Horner-Wadsworth-Emmons (HWE) reagent, used to couple with aldehydes to form fluorescent stilbene-like derivatives [1].
Sommelet Reaction (Oxidation to Aldehyde)
Converting the chloromethyl group to an aldehyde (2-formylbenzothiazole) is challenging due to the instability of the aldehyde. The Sommelet reaction is preferred over direct oxidation.
-
Reagent: Hexamethylenetetramine (HMTA).
-
Protocol: Reflux the chloromethyl derivative with HMTA in aqueous acetic acid.
-
Outcome: Forms a quaternary ammonium salt which hydrolyzes to the aldehyde.[3] This is superior to Kornblum oxidation (DMSO/Base) for this substrate as it avoids sulfur-based byproducts [2].
Click Chemistry (Azide Insertion)
The "Click-on" fluorogenic approach utilizes this scaffold.
-
Reagent: Sodium Azide (
). -
Solvent: DMF or Acetone/Water.
-
Significance: The 2-azidomethyl derivative is non-fluorescent. Upon Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a target alkyne, the triazole formation restores the conjugation, "turning on" fluorescence. This is a powerful tool for bio-imaging [3].
Comparative Reactivity Data
| Reaction Type | Nucleophile | Reagent | Solvent | Typical Yield | Key Risk |
| Arbuzov | Phosphorus | Neat | >90% | High temp required; removal of EtCl gas. | |
| Amination | Nitrogen | Sec. Amines | DMF/K₂CO₃ | 75-85% | Dimerization if amine is primary. |
| Thiolation | Sulfur | R-SH | Acetone | 80-95% | Disulfide formation (oxidation of thiol). |
| Sommelet | Nitrogen (Latent O) | HMTA | AcOH/H₂O | 60-70% | Over-hydrolysis of the aldehyde product. |
Visualizing the Reactivity Network
The following diagram maps the divergent synthesis pathways available from the single chloromethyl precursor.
Caption: Radial map of divergent synthesis pathways. Blue nodes indicate reaction types; Green nodes indicate stable intermediates; Yellow nodes indicate final applications.
Troubleshooting & Stability
Hydrolysis Risk
The activation that makes this molecule useful also makes it fragile.
-
Observation: In protic solvents (EtOH, MeOH) with strong bases (NaOH, KOH), the chloromethyl group rapidly hydrolyzes to the hydroxymethyl derivative (
) or forms the ethyl ether ( ) via solvolysis. -
Mitigation: Use aprotic polar solvents (DMF, DMSO, Acetonitrile) for substitution reactions. If a base is needed, use non-nucleophilic bases like DIPEA or Potassium Carbonate .
Storage
-
Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).
-
If the solid turns yellow/orange, it indicates decomposition (likely HCl release and polymerization). Recrystallize immediately.
References
-
Arbuzov Reaction & Phosphonates
-
Michaelis–Arbuzov reaction - Wikipedia. (2025). Retrieved from
-
Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. (2025). Retrieved from
-
-
Sommelet Reaction (Analogous Heterocycles)
-
Sommelet Reaction - Cambridge University Press.[3] (2025). Retrieved from
-
-
Click Chemistry Applications
-
Development of benzothiazole “click-on” fluorogenic dyes. (2015). PMC - NIH. Retrieved from
-
Click Chemistry: Synthesis of a Triazole. (2025). Retrieved from
-
-
General Synthesis & Stability
Sources
- 1. orgchemres.org [orgchemres.org]
- 2. mdhv.ca [mdhv.ca]
- 3. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. New Method of 2-Substituted Benzothiazole Synthesis from 2-Aminothiophenol Derivatives and Acetophenone | Engineering and Technology For Sustainable Development [jst.vn]
History of Dimethylbenzothiazole Scaffolds in Medicinal Chemistry
[1]
Executive Summary: The Dual-Natured Scaffold
In the lexicon of medicinal chemistry, the dimethylbenzothiazole scaffold represents a unique case of "privileged duality." Unlike ubiquitous pharmacophores that serve purely therapeutic roles (e.g., sulfonamides or benzodiazepines), the dimethylbenzothiazole core has bifurcated into two distinct historical and functional lineages:
-
The Diagnostic Lineage (3,6-Dimethyl): Exemplified by Thioflavin T (ThT) , where the scaffold acts as a molecular rotor for detecting amyloid fibrils in neurodegenerative diseases.
-
The Therapeutic Lineage (2,6-Dimethyl): Exemplified by Hsp90 inhibitors and antitumor agents, where the rigid bicyclic core serves as a scaffold for ATP-competitive inhibition.
Expert Insight: It is critical to distinguish this scaffold from 5,6-dimethylbenzimidazole, the axial ligand of Vitamin B12. While structurally homologous, the sulfur-for-nitrogen substitution in benzothiazole drastically alters the electron density and lipophilicity, shifting its utility from coordination chemistry (B12) to intercalation and fluorescence (ThT).
The Diagnostic Pillar: Thioflavin T and Molecular Rotors
Core Compound: Thioflavin T (3,6-dimethyl-2-(4-dimethylaminophenyl)benzothiazolium chloride)
Mechanism of Action: The Twisted Intramolecular Charge Transfer (TICT)
The utility of ThT relies on its photophysics, specifically the rotation around the C-C bond connecting the benzothiazole and dimethylaniline rings.
-
In Solution (Low Viscosity): The rings rotate freely. Upon excitation, the molecule enters a Twisted Intramolecular Charge Transfer (TICT) state, which relaxes non-radiatively. Result: Fluorescence quenching (Quantum Yield
0.001). -
Bound to Amyloid (Rigid Environment): The dye intercalates into the
-sheet grooves of amyloid fibrils. Steric hindrance locks the rotor, preventing rotation. The molecule is forced to relax radiatively. Result: Strong Fluorescence ( nm).
Visualization: The Molecular Rotor Mechanism
Caption: The "Turn-On" mechanism of Thioflavin T. In solution, bond rotation dissipates energy (red path). Upon binding, rotation is locked, forcing photon emission (green path).
The Therapeutic Pillar: 2,6-Dimethylbenzothiazoles
While ThT dominates diagnostics, the 2,6-dimethylbenzothiazole substitution pattern has emerged in drug discovery, particularly for targeting Heat Shock Protein 90 (Hsp90), a chaperone protein essential for tumor cell survival.
Hsp90 C-Terminal Domain Inhibition
Unlike N-terminal inhibitors (e.g., Geldanamycin) that induce the Heat Shock Response (HSR) and limit efficacy, 2,6-disubstituted benzothiazoles target the C-terminal domain (CTD) .
-
SAR Insight: The 2-position allows for the introduction of diverse amine linkers to engage the Hsp90 binding pocket, while the 6-position (often a methyl or halide) modulates lipophilicity and metabolic stability.
-
Key Compound: Compound 9i (from recent SAR studies) demonstrates low micromolar IC50 against breast cancer lines (MCF-7) without triggering the survivalist HSR pathway.[1]
Quantitative Data: Activity Profile
| Compound Class | Target | Key Substituents | Activity (IC50 / Kd) | Mechanism |
| Thioflavin T | Amyloid Fibrils | 3,6-Dimethyl (N-Me, C-Me) | Rotor Immobilization | |
| Compound 9i | Hsp90 (CTD) | 2-Amine, 6-Methyl | Allosteric Inhibition | |
| Riluzole * | Glutamate Receptors | 6-Trifluoromethoxy | N/A (Clinical Drug) | Na+ Channel Blockade |
| XC-591 | RhoGDI | Benzothiazole-2-thiol | Apoptosis Induction |
*Note: Riluzole is included as a reference benzothiazole therapeutic, though it lacks the dimethyl core.
Synthetic Architectures & Protocols
Protocol A: Synthesis of the Thioflavin T Core
Objective: Synthesis of the 2-(4-dimethylaminophenyl)-benzothiazole core via oxidative condensation. This method avoids the harsh conditions of the original 1887 Hofmann synthesis.
Reagents:
-
2-Aminothiophenol (1.0 eq)
-
4-Dimethylaminobenzaldehyde (1.0 eq)
-
DMSO (Solvent/Oxidant)
-
Iodine (Catalyst, 5 mol%)
Workflow:
-
Condensation: Dissolve 2-aminothiophenol (10 mmol) and 4-dimethylaminobenzaldehyde (10 mmol) in DMSO (10 mL).
-
Cyclization: Add molecular Iodine (
, 0.5 mmol). Heat to 80°C for 2 hours. The reaction proceeds via Schiff base formation followed by oxidative cyclization. -
Workup: Pour mixture into ice water containing 5% sodium thiosulfate (to quench iodine).
-
Purification: Filter the precipitate. Recrystallize from ethanol to yield the yellow solid (2-substituted benzothiazole).
-
Methylation (for ThT): Reflux the intermediate with methyl iodide (MeI) in acetonitrile for 12 hours to quaternize the benzothiazole nitrogen, yielding the final Thioflavin T salt.
Protocol B: Preparation of ThT Stock for Assays
Objective: Create a stable, artifact-free stock solution for amyloid detection.
-
Weighing: Accurately weigh 3.2 mg of ThT chloride.
-
Dissolution: Dissolve in 10 mL of 10 mM phosphate buffer (pH 7.4) containing 150 mM NaCl.[2] Avoid Ethanol if studying delicate protein kinetics, as organic solvents can induce aggregation.
-
Filtration (Critical): Pass through a 0.22
syringe filter to remove undissolved dye crystals that cause false-positive "spikes" in fluorescence data. -
Quantification: Measure Absorbance at 412 nm. Calculate concentration using
.
Visualizing the Synthetic Pathway
Caption: Modern synthetic route to Thioflavin T. The oxidative cyclization step (Red) replaces older, harsher acid-catalyzed methods.
References
-
Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Molecules, 2021. Available at: [Link]
-
Crystal structure of thioflavin-T and its binding to amyloid fibrils. Chemical Communications, 2010. Available at: [Link]
-
Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative. Oncotarget, 2017. Available at: [Link]
A Technical Guide to the Electronic Properties of 4,5-Dimethyl Substituted Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the electronic properties of 4,5-dimethyl substituted benzothiazoles. As a senior application scientist, the aim is to deliver a comprehensive resource that combines theoretical underpinnings with practical experimental and computational methodologies. The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The substitution pattern on the benzothiazole ring system is a key determinant of its biological efficacy and electronic behavior. Understanding the electronic properties of these derivatives is paramount for the rational design of novel therapeutic agents and functional materials.[1][4]
Theoretical Framework: The Influence of 4,5-Dimethyl Substitution
The benzothiazole core is a fused heterocyclic system comprising a benzene ring and a thiazole ring.[2] This aromatic structure possesses a delocalized π-electron system that dictates its fundamental electronic properties. The introduction of substituents, such as methyl groups at the 4 and 5 positions of the benzene ring, significantly modulates these properties.
Methyl groups are classic examples of electron-donating groups (EDGs). Their influence on the electronic structure of the benzothiazole core stems from two primary effects:
-
Inductive Effect (+I): Methyl groups are less electronegative than the sp²-hybridized carbon atoms of the aromatic ring. They tend to "push" electron density into the ring through the sigma bond network, increasing the overall electron density of the π-system.
-
Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the adjacent empty or partially filled p-orbitals of the aromatic ring. This further increases the electron density of the benzothiazole system.
The combined influence of these electron-donating effects is expected to:
-
Raise the energy of the Highest Occupied Molecular Orbital (HOMO): Increased electron density makes it easier to remove an electron, thus raising the HOMO energy level.
-
Slightly alter the energy of the Lowest Unoccupied Molecular Orbital (LUMO): The effect on the LUMO is generally less pronounced than on the HOMO.
-
Decrease the HOMO-LUMO energy gap (ΔE): The significant raising of the HOMO level typically leads to a smaller energy gap. A smaller energy gap often results in a bathochromic (red) shift in the molecule's absorption spectrum.[5]
These theoretical predictions lay the groundwork for a systematic investigation using a combination of experimental and computational techniques.
Experimental Characterization of Electronic Properties
A multi-technique approach is essential for a thorough understanding of the electronic landscape of 4,5-dimethyl substituted benzothiazoles.
UV-Visible and Fluorescence Spectroscopy
These techniques probe the electronic transitions between molecular orbitals.
-
UV-Visible Absorption Spectroscopy: This method measures the absorption of light as a function of wavelength, revealing the energies of electronic transitions, primarily π → π* transitions in conjugated systems like benzothiazoles.[6] The position of the maximum absorption wavelength (λmax) is directly related to the HOMO-LUMO energy gap.[6] A red shift in the λmax of 4,5-dimethyl substituted benzothiazole compared to the unsubstituted parent compound would provide experimental evidence for a reduced energy gap.[6]
-
Fluorescence Spectroscopy: This technique measures the emission of light from a molecule after it has been excited to a higher electronic state. It provides information about the excited state's properties, including its lifetime and the efficiency of light emission (quantum yield).[7] The difference between the absorption and emission maxima (the Stokes shift) can give insights into the structural reorganization of the molecule in the excited state.[7]
Protocol: UV-Vis and Fluorescence Spectroscopy
-
Solution Preparation: Prepare dilute solutions (e.g., 1 x 10⁻⁵ M) of the 4,5-dimethyl substituted benzothiazole in a suitable solvent (e.g., THF, ethanol).[7] The choice of solvent is critical as polarity can influence the electronic transitions.[8]
-
UV-Vis Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the λmax values corresponding to the principal electronic transitions.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at a wavelength corresponding to a major absorption band (e.g., the λmax from the UV-Vis spectrum).
-
Record the emission spectrum.
-
Determine the wavelength of maximum emission (λem).
-
Electrochemistry: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique for determining the redox potentials of a molecule, which can be used to estimate the HOMO and LUMO energy levels.[9]
-
Oxidation Potential (E_ox): The potential at which the molecule loses an electron (is oxidized). This is related to the HOMO energy level.
-
Reduction Potential (E_red): The potential at which the molecule gains an electron (is reduced). This is related to the LUMO energy level.
The HOMO and LUMO energies can be estimated from the onset potentials of the oxidation and reduction peaks, respectively, using empirical equations and a reference standard like ferrocene/ferrocenium (Fc/Fc⁺).[9]
Protocol: Cyclic Voltammetry
-
System Setup: A standard three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[9][10]
-
Solution Preparation: Dissolve the benzothiazole derivative in an anhydrous solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆).[9]
-
Measurement:
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Set the potential window to scan for both oxidation and reduction events.
-
Start with a scan rate of 100 mV/s.[9]
-
Record the cyclic voltammogram.
-
After the measurement, add a small amount of ferrocene as an internal standard and record another voltammogram.
-
-
Data Analysis:
-
Determine the onset oxidation and reduction potentials.
-
Reference these potentials to the Fc/Fc⁺ couple.
-
Calculate the HOMO and LUMO energy levels using established equations.
-
Computational Modeling with Density Functional Theory (DFT)
Computational chemistry, particularly DFT, provides a theoretical framework to complement experimental findings and offer deeper insights into the electronic structure.[5][11]
-
Geometry Optimization: The first step is to calculate the most stable three-dimensional structure of the molecule. This is typically done using a functional like B3LYP with a suitable basis set such as 6-31G(d,p) or 6-311+G(d,p).[5][12][13]
-
Frontier Molecular Orbital (FMO) Analysis: DFT calculations provide the energies and spatial distributions of the HOMO and LUMO.[5] Visualizing these orbitals helps to understand the regions of the molecule involved in electron donation and acceptance. For 4,5-dimethyl substituted benzothiazole, the HOMO is expected to be delocalized over the entire benzothiazole ring system with significant contributions from the electron-rich benzene moiety, while the LUMO is often localized on the thiazole portion.[14]
-
Time-Dependent DFT (TD-DFT): This extension of DFT is used to calculate the energies of electronic excited states and to simulate the UV-Visible absorption spectrum.[15][16] Comparing the simulated spectrum with the experimental one helps to validate the computational method and assign the observed absorption bands to specific electronic transitions.[16]
Protocol: DFT and TD-DFT Calculations
-
Software: Utilize a computational chemistry package like Gaussian.[17]
-
Input Structure: Build the 3D structure of 4,5-dimethyl substituted benzothiazole.
-
Geometry Optimization:
-
FMO Analysis:
-
From the optimized geometry, calculate and visualize the HOMO and LUMO isosurfaces.
-
Record the HOMO and LUMO energies.
-
-
UV-Vis Spectrum Simulation:
-
Perform a TD-DFT calculation (e.g., using the CAM-B3LYP functional, which is often reliable for organic dyes) on the optimized geometry to calculate the first few excited states.[15]
-
Plot the calculated excitation energies and oscillator strengths to generate a simulated UV-Vis spectrum.
-
Data Synthesis and Visualization
The power of this combined approach lies in the integration of experimental and computational data.
Data Summary Table
| Property | Experimental Method | Computational Method | Expected Trend (vs. Unsubstituted) |
| λmax (nm) | UV-Vis Spectroscopy | TD-DFT | Red-shifted (longer wavelength) |
| λem (nm) | Fluorescence Spectroscopy | TD-DFT | Red-shifted |
| HOMO (eV) | Cyclic Voltammetry | DFT | Higher energy (less negative) |
| LUMO (eV) | Cyclic Voltammetry | DFT | Minor change |
| ΔE (HOMO-LUMO) (eV) | CV, UV-Vis | DFT | Decreased |
Workflow and Data Relationship Diagrams
The following diagrams, generated using Graphviz, illustrate the workflow for characterizing the electronic properties and the relationship between the different data types.
Caption: Integrated workflow for electronic property characterization.
Caption: Relationship between experimental data and molecular orbitals.
Conclusion and Future Directions
The strategic placement of 4,5-dimethyl groups on the benzothiazole scaffold serves as a potent method for tuning its electronic properties. The electron-donating nature of these methyl groups is predicted to raise the HOMO energy level and decrease the overall HOMO-LUMO energy gap. This guide has outlined a robust, integrated strategy employing both experimental techniques (UV-Vis, Fluorescence, CV) and computational methods (DFT, TD-DFT) to rigorously characterize these effects.
The insights gained from such studies are invaluable for drug development professionals, as electronic properties are intrinsically linked to a molecule's reactivity, metabolic stability, and ability to interact with biological targets.[3][18] For materials scientists, a predictable control over the HOMO-LUMO gap is crucial for designing novel organic semiconductors, dyes, and sensors.[12][19] Future work could explore the impact of different substitution patterns and functional groups on the benzothiazole core, further expanding the library of compounds with tailored electronic properties for a diverse range of applications.
References
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (URL: )
- Medicinal significance of benzothiazole scaffold: an insight view. PubMed. (URL: )
- DFT study of opto-electronic properties of benzothiazole deriv
- Benzothiazoles in Medicinal Chemistry. Scribd. (URL: )
- Introduction to Benzothiazole as a Drug Moiety. Bentham Science Publisher. (URL: )
- Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Deriv
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. (URL: )
- TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes: Conventional versus Long-Range Hybrids.
- Clean and Green Synthesis of New Benzothiazole Derivatives via Electrochemical Oxidation of Catechol Deriv
- The electronic and optical properties of benzothiazine and benzothiazole based heterocyclic compounds: Density functional theory study.
- Application Note: Electrochemical Characterization of Benzothiadiazole Compounds using Cyclic Voltammetry. Benchchem. (URL: )
- DFT and TD-DFT study on structure and properties of organic dye sensitizer TA-St-CA. (URL: )
- Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. (URL: )
- Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scientific Research Publishing. (URL: )
- DFT and TD‐DFT Studies of D‐π‐A Organic Dye Molecules with Different Spacers for highly Efficient Reliable Dye Sensitized Solar Cells.
- Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Deriv
- Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Open Research@CSIR-NIScPR. (URL: )
- Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2.
- Luminescent properties of benzothiazole derivatives and their application in white light emission. RSC Publishing. (URL: )
- A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells. PMC. (URL: )
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25369E [pubs.rsc.org]
- 8. A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]
- 12. researchgate.net [researchgate.net]
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- 19. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of firefly luciferin analogues using 2-(Chloromethyl)-4,5-dimethylbenzo[d]thiazole
Executive Summary
This guide details the synthesis of 4',5'-dimethyl-D-luciferin , a red-shifted and enhanced-brightness analogue of firefly luciferin. Unlike standard protocols starting from 2-aminothiophenol, this workflow utilizes 2-(chloromethyl)-4,5-dimethylbenzo[d]thiazole as the primary scaffold. This precursor offers a unique entry point for generating sterically modified analogues that exhibit improved pH stability and tissue penetration (red-shifted emission) suitable for deep-tissue bioluminescence imaging (BLI).
Scientific Background & Chemical Strategy
The introduction of methyl groups at the 4 and 5 positions of the benzothiazole core alters the electronic environment and steric profile of the luciferin molecule. Recent studies indicate that 4',5'-dimethyl analogues can exhibit higher quantum yields and red-shifted emission maxima (>600 nm) compared to native D-luciferin, making them critical tools for multiplexed imaging.
The Synthetic Challenge: The starting material, This compound (Compound 1 ), contains a reactive chloromethyl electrophile. To synthesize the luciferin core, this exocyclic carbon must be converted into a nitrile (-CN) functionality (Compound 3 ) to facilitate the bio-inspired condensation with D-cysteine.
Strategic Route (Functional Group Interconversion):
-
Sommelet Reaction: Conversion of the chloromethyl group to an aldehyde via a hexaminium salt intermediate.
-
Oxime Dehydration: Transformation of the aldehyde to a nitrile via an aldoxime intermediate.
-
Cyclocondensation: Reaction of the nitrile with D-cysteine to form the thiazoline ring.
Experimental Protocols
Phase 1: Synthesis of 4,5-Dimethylbenzo[d]thiazole-2-carbaldehyde
Principle: The Sommelet reaction is chosen for its specificity in converting benzylic-type halides to aldehydes without over-oxidation.
Materials:
-
Precursor: this compound (1.0 eq)
-
Reagent: Hexamethylenetetramine (HMTA) (1.1 eq)
-
Solvents: Chloroform (CHCl₃), 50% Acetic Acid (AcOH)[1]
-
Apparatus: Reflux setup, inert gas (N₂) manifold
Protocol:
-
Salt Formation: Dissolve 10 mmol of the chloromethyl precursor in 30 mL of CHCl₃. Add 11 mmol of HMTA.
-
Reflux: Heat the mixture to reflux for 4 hours. A white/yellow precipitate (the hexaminium salt) will form.
-
Isolation: Cool to room temperature (RT). Filter the precipitate and wash with cold CHCl₃ (2 x 10 mL). Dry under vacuum.
-
Hydrolysis: Suspend the dried salt in 20 mL of 50% aqueous acetic acid. Reflux for 2–3 hours. The solution will turn clear then darken slightly as the aldehyde forms.
-
Extraction: Pour the reaction mixture into 50 mL ice water. Neutralize with NaHCO₃ to pH 7–8. Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane:EtOAc 8:2).
-
Target Product:Compound 2 (Aldehyde).[2]
-
Phase 2: Conversion to 4,5-Dimethylbenzo[d]thiazole-2-carbonitrile
Principle: Direct cyanation of the chloromethyl group yields a cyanomethyl (-CH₂CN) derivative, which is incorrect. We must dehydrate the oxime derived from the aldehyde to get the aryl-nitrile.
Protocol:
-
Oxime Formation: Dissolve Compound 2 (5 mmol) in 15 mL Ethanol. Add Hydroxylamine hydrochloride (NH₂OH·HCl, 6 mmol) and Pyridine (6 mmol). Stir at RT for 2 hours.
-
Workup: Remove solvent.[3] Resuspend residue in water, extract with EtOAc. Evaporation yields the crude aldoxime.
-
Dehydration: Dissolve the crude aldoxime in 10 mL Acetic Anhydride (Ac₂O). Heat at 100°C for 3 hours.
-
Note: Ac₂O acts as both solvent and dehydrating agent.
-
-
Isolation: Pour into ice water. Stir vigorously to hydrolyze excess anhydride. The nitrile usually precipitates. If not, extract with DCM.
-
Purification: Recrystallize from Ethanol/Water.
-
Target Product:Compound 3 (Nitrile).
-
Phase 3: Synthesis of 4',5'-Dimethyl-D-Luciferin
Principle: The "White Synthesis" condensation between the nitrile and D-cysteine forms the thiazoline ring.
Materials:
-
Compound 3 (Nitrile)
-
D-Cysteine hydrochloride monohydrate (1.2 eq)
-
Potassium Carbonate (K₂CO₃)
-
Solvent: MeOH/H₂O (1:1 degassed)
Protocol:
-
Preparation: Dissolve 1 mmol of D-Cysteine HCl in 5 mL degassed water. Adjust pH to ~8.0 using K₂CO₃.
-
Coupling: Dissolve 1 mmol of Compound 3 in 5 mL MeOH. Add to the cysteine solution dropwise under Argon.
-
Incubation: Stir at RT for 1 hour. Monitor by TLC (formation of a polar, fluorescent spot).
-
Acidification: Carefully acidify to pH 3.0 using 1M HCl. The luciferin analogue usually precipitates as a pale yellow solid.
-
Final Purification: Filter the solid. Wash with cold water and cold ethanol. For high-purity applications, purify via preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).
Data Summary & Quality Control
Table 1: Physicochemical Characterization Targets
| Parameter | Expected Value/Observation | Method |
| Appearance | Pale yellow to yellow-green powder | Visual |
| ¹H NMR (DMSO-d₆) | 400 MHz NMR | |
| Mass Spec (ESI) | [M+H]⁺ corresponds to MW (Calc: ~294.3 Da) | LC-MS |
| Solubility | Soluble in DMSO, MeOH, slightly soluble in water (pH < 7) | Solubility Test |
| Emission | 600–615 nm (Red-shifted vs. WT 557 nm) | Fluorescence Spec |
Visual Workflows
Diagram 1: Total Synthesis Pathway
This flowchart illustrates the functional group interconversion strategy from the chloromethyl scaffold to the final luciferin analogue.
Caption: Step-wise chemical transformation from chloromethyl precursor to bioluminescent active luciferin.
Diagram 2: Cysteine Condensation Mechanism
Detailing the bio-orthogonal "click" reaction between the nitrile and D-cysteine.
Caption: Mechanism of the condensation reaction forming the critical thiazoline ring required for bioluminescence.
References
-
White, E. H., et al. (1963). "Analogs of Firefly Luciferin." Journal of the American Chemical Society.[4]
-
Watthaisong, P., et al. (2022). "Luciferin Synthesis and Pesticide Detection by Luminescence Enzymatic Cascades." Angewandte Chemie International Edition.
-
Angyal, S. J. (2011).[2] "The Sommelet Reaction."[1][2][5][6] Organic Reactions.[2][3][4][5][6][7]
-
Liang, G., et al. (2011). "A Biocompatible Condensation Reaction for the Labeling of Terminal Cysteine Residues on Proteins." Nature Chemistry.
-
McCutcheon, D. C., et al. (2012). "Expedient synthesis of electronically modified luciferins for bioluminescence imaging." Journal of the American Chemical Society.[4]
Sources
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. The Red Shift in Estrogen Research: An Estrogen-Receptor Targeted aza-BODIPY–Estradiol Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of caged luciferins using dimethylbenzothiazole intermediates
Application Note: Advanced Preparation of Caged Luciferins via Dimethylbenzothiazole Intermediates
Executive Summary
This guide details the synthesis of "caged" (pro-substrate) D-luciferin analogs utilizing 2-methyl-6-substituted benzothiazole scaffolds (often colloquially referred to as dimethylbenzothiazole intermediates due to the 2-methyl and 6-methoxy/methyl precursors). Caged luciferins are critical tools for bioimaging, enabling the spatiotemporal control of bioluminescence via photo-uncaging or enzymatic activation (e.g., caspase, galactosidase).
Key Advantage of this Protocol: Unlike traditional routes that attempt to functionalize the unstable final luciferin molecule, this protocol utilizes the robust 2-methyl-6-hydroxybenzothiazole intermediate. By installing the "cage" moiety before the oxidative conversion of the 2-methyl group to the 2-cyano functionality, we prevent racemization of the D-cysteine moiety and significantly improve overall yield.
Strategic Retrosynthesis & Mechanism
The synthesis hinges on the stability of the benzothiazole core. The 2-methyl group serves as a "masked" nitrile, which is essential for the final condensation with D-cysteine.
Pathway Visualization
The following diagram illustrates the "Cage-First" strategy, minimizing side reactions.
Figure 1: The "Cage-First" synthetic workflow. Installing the cage on the stable 2-methyl intermediate prevents degradation of the sensitive thiazoline ring later in the pathway.
Detailed Protocols
Phase 1: Preparation of the Core Scaffold
Objective: Isolate 2-methyl-6-hydroxybenzothiazole from the commercially available 2-methyl-6-methoxybenzothiazole.
-
Reagents: 2-methyl-6-methoxybenzothiazole, Pyridine hydrochloride.
-
Rationale: Acidic cleavage of the ether is preferred over BBr3 for scalability and cost-efficiency in benzothiazole systems.
Step-by-Step:
-
Mix 2-methyl-6-methoxybenzothiazole (10 mmol) with pyridine hydrochloride (50 mmol) in a dried round-bottom flask.
-
Heat the neat mixture to 190–200°C for 3–4 hours. The solid will melt into a homogeneous dark liquid.
-
Monitor: TLC (Hexane:EtOAc 1:1). The starting material (high Rf) should disappear, replaced by a lower Rf spot (phenol).
-
Cool to room temperature. The melt will solidify.
-
Resuspend in water (50 mL) and adjust pH to 6–7 with saturated NaHCO₃.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Dry over Na₂SO₄, filter, and concentrate.
-
Yield: Typically >85% off-white solid.
Phase 2: Introduction of the "Cage" (Functionalization)
Objective: Attach the masking group (e.g., a photocage like DMNPE or an enzyme substrate like Acetyl). Note: We use a generic "Cage-X" halide for this protocol.
Step-by-Step:
-
Dissolve 2-methyl-6-hydroxybenzothiazole (5 mmol) in anhydrous DMF (10 mL).
-
Add K₂CO₃ (1.5 eq) and stir for 15 min at RT to generate the phenoxide anion.
-
Add the Caging Halide (e.g., 4,5-dimethoxy-2-nitrobenzyl bromide) (1.1 eq) dropwise.
-
Stir at RT for 4–12 hours (monitor by TLC).
-
Pour into ice water. The product often precipitates.
-
Filter or extract with DCM. Purify via silica gel chromatography.
-
Critical Check: Ensure the 2-methyl group remains intact (singlet at ~2.8 ppm in ¹H NMR).
-
Phase 3: Oxidation of the Methyl Group (The "Dimethyl" Transformation)
Objective: Convert the 2-methyl group to a 2-cyano group. This is the most technically demanding step. We utilize a Riley Oxidation followed by oxime dehydration.
A. Oxidation to Aldehyde:
-
Dissolve the Caged-Intermediate (3 mmol) in 1,4-dioxane (20 mL).
-
Add Selenium Dioxide (SeO₂) (3.5 mmol).
-
Reflux (100°C) for 4 hours.
-
Filter through Celite to remove black selenium precipitate.
-
Concentrate to obtain 2-formyl-6-O-caged-benzothiazole .
B. Conversion to Nitrile:
-
Dissolve the crude aldehyde in Ethanol (15 mL).
-
Add Hydroxylamine hydrochloride (4 mmol) and Pyridine (4 mmol). Stir 1 hr (forms the oxime).
-
Add Acetic Anhydride (10 mmol) and heat to reflux for 2 hours (dehydrates oxime to nitrile).
-
Workup: Remove solvents, neutralize with NaHCO₃, extract with EtOAc.
-
Purification: Flash chromatography. This yields the 2-cyano-6-O-caged-benzothiazole .
Phase 4: Final Assembly (Condensation)
Objective: Form the luciferin core (thiazoline ring) under mild conditions.
Step-by-Step:
-
Dissolve D-Cysteine hydrochloride (1.2 eq) in degassed water/methanol (1:1, 5 mL).
-
Adjust pH to 8.0 using Na₂CO₃ (sparge with Argon to prevent cysteine oxidation).
-
Add 2-cyano-6-O-caged-benzothiazole (1 eq) dissolved in minimal MeOH.
-
Stir at Room Temperature for 20–60 minutes.
-
Visual Cue: A yellow/green fluorescence often develops.
-
-
Acidify to pH 3 with dilute HCl (precipitates the product).
-
Extract with EtOAc or collect precipitate.
-
Final Purification: HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Quantitative Data & Validation
Table 1: Typical Yields and Spectroscopic Data
| Intermediate | Typical Yield | Key ¹H NMR Signal (DMSO-d6) | QC Checkpoint |
| 2-Me-6-OH-BT | 85-92% | δ 2.75 (s, 3H, -CH3), δ 9.8 (s, 1H, -OH) | Complete demethylation |
| Caged-2-Me-BT | 70-85% | δ 5.2-5.5 (s, 2H, benzylic cage) | No phenol peak |
| 2-Cyano-BT | 55-65% | Loss of Methyl singlet; IR: ~2230 cm⁻¹ (CN) | No aldehyde peak |
| Final Caged Luciferin | 80-90% | δ 3.6-3.8 (m, 2H, thiazoline), δ 5.4 (t, 1H) | Chiral purity (HPLC) |
Bioluminescence Validation Assay: To verify the "Caged" status, perform a standard luciferase assay:
-
Condition A (Caged): 10 µM Product + Luciferase + ATP. Result should be <1% RLU (Relative Light Units) compared to native luciferin (Background).
-
Condition B (Uncaged): Treat Product with Trigger (e.g., UV light 365nm for 5 min) -> Add Luciferase + ATP. Result should be >80% RLU of native luciferin control.
Troubleshooting Guide
-
Problem: Low yield during SeO₂ oxidation.
-
Solution: The "cage" might be sensitive to oxidation. If using an oxidation-sensitive cage (e.g., sulfur-containing), switch to the KCN/DMSO route: Brominate the 2-methyl group with NBS first, then displace with Cyanide.
-
-
Problem: Racemization of D-Cysteine.
-
Solution: Ensure the condensation (Phase 4) pH does not exceed 8.5 and reaction time is kept under 60 minutes. Use degassed solvents.
-
-
Problem: Solubility issues with the Nitrile.
-
Solution: Use DMF or DMSO as a co-solvent during the condensation step if Methanol is insufficient.
-
References
-
White, E. H., McCapra, F., & Field, G. F. (1963). The Structure and Synthesis of Firefly Luciferin.[1][2][3][4] Journal of the American Chemical Society. Link
-
Prescher, J. A., et al. (2010). Expedient synthesis of electronically modified luciferins for bioluminescence imaging. Proceedings of the National Academy of Sciences (PNAS). Link
-
Promega Corporation. (2012). Modified Luciferins and Methods for their Use.[1][5] U.S. Patent 8,178,319. Link
-
Miska, J., et al. (2017). Preparation of 2-cyano-6-hydroxybenzothiazole.[2][3][6][7][8][9] Organic Syntheses.[10][11] Link
-
Yatabe, Y., et al. (2018). Bioluminescence Imaging of Caspase-3 Activity in Living Mice Using a Novel Caged Luciferin. Bioconjugate Chemistry. Link
Sources
- 1. Expedient synthesis of electronically modified luciferins for bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical, biomimetic, one-pot synthesis of firefly luciferin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis | PLOS One [journals.plos.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. WO2019021202A1 - Derivatives of luciferin and methods for their synthesis - Google Patents [patents.google.com]
- 9. Frontiers | Luciferins Under Construction: A Review of Known Biosynthetic Pathways [frontiersin.org]
- 10. A pathway to synthesize 2-methylbenzothiazole derivatives via a hydrogen sulfide promoted tandem reaction of calcium carbide and 2-iodoaniline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. jyoungpharm.org [jyoungpharm.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Chloromethyl)-4,5-dimethylbenzo[d]thiazole
Executive Summary & Critical Reaction Parameters
This guide addresses the synthesis of 2-(chloromethyl)-4,5-dimethylbenzo[d]thiazole , a highly reactive electrophile used as a scaffold in bioluminescent probes (e.g., luciferin analogs) and antitumor agents.
The synthesis generally proceeds via the Phillips Condensation of 2-amino-3,4-dimethylbenzenethiol with a chloromethyl electrophile (Chloroacetic acid or Chloroacetyl chloride).
The Core Challenge: The "Yield Triangle"
High yields in this specific synthesis are often compromised by three competing factors:
-
Hydrolysis: The unstable C-Cl bond is prone to solvolysis in the acidic media required for cyclization, yielding the alcohol byproduct.
-
Oxidative Dimerization: The electron-rich 4,5-dimethyl ring system makes the thiol precursor highly susceptible to oxidation (disulfide formation) before it can cyclize.
-
Alkylation Competition: The product itself is an alkylating agent. It can react with unreacted thiol starting material to form a thioether dimer.
Critical Parameter Table
| Parameter | Recommended Range | Scientific Rationale |
| Stoichiometry | 1.0 : 1.5 (Thiol : Chloroacetic Acid) | Excess acid drives equilibrium and compensates for hydrolysis losses. |
| Solvent/Media | 4N HCl or PPA (Polyphosphoric Acid) | Strong acid is required to protonate the carbonyl for attack, but water content must be minimized to prevent hydrolysis. |
| Temperature | 90°C – 105°C | High enough to cross the activation energy barrier for cyclization, but strictly controlled to prevent thermal degradation of the chloromethyl group. |
| Atmosphere | Nitrogen/Argon (Strict) | The 4,5-dimethyl substitution increases electron density, making the thiol highly prone to air oxidation. |
Troubleshooting Guide (FAQ & Diagnostics)
Issue 1: Low Yield (<40%) with Significant Starting Material Remaining
Q: I see unreacted thiol on TLC despite refluxing for 4 hours. Should I increase the temperature? A: No. Increasing temperature often degrades the product faster than it forms the ring.
-
Diagnosis: This usually indicates disulfide formation . The starting material, 2-amino-3,4-dimethylbenzenethiol, has likely oxidized to the disulfide, which is chemically inert to the condensation conditions.
-
Solution: Add a reducing agent in situ.
Issue 2: Formation of "Alcohol" Impurity (Hydroxymethyl derivative)
Q: NMR shows a shift from ~5.0 ppm (CH2-Cl) to ~4.8 ppm (CH2-OH). Why is my chloride hydrolyzing? A: This occurs during the workup, not the reaction. The 2-chloromethyl group is highly labile, especially in alkaline aqueous solutions.
-
Diagnosis: You likely neutralized the acidic reaction mixture too slowly or at too high a temperature.
-
Solution: Flash Extraction.
-
Do not neutralize to pH 7 in the aqueous phase.
-
Pour the reaction mixture into crushed ice.
-
Extract immediately with DCM or EtOAc while the aqueous phase is still acidic.
-
Wash the organic layer with cold saturated NaHCO3 rapidly. Do not let layers sit.[3] Dry over Na2SO4 immediately.
-
Issue 3: Product Dimerization (Thioether formation)
Q: I isolated a high molecular weight solid that is insoluble in most solvents. A: You have formed the intermolecular alkylation product.
-
Mechanism: The nucleophilic thiol of one molecule attacked the electrophilic chloromethyl group of a formed product molecule.
-
Solution: High Dilution & Reverse Addition.
-
Ensure the concentration of the thiol is low (<0.1 M).
-
Add the thiol slowly to a solution of excess chloroacetic acid/acid. This ensures that whenever a thiol molecule enters the solution, it encounters the cyclization partner (acid) rather than a finished product molecule.
-
Optimized Experimental Protocol
Objective: Synthesis of this compound via Phillips Condensation.
Materials
-
2-Amino-3,4-dimethylbenzenethiol (10 mmol) [Freshly reduced]
-
Chloroacetic acid (15 mmol)
-
Polyphosphoric Acid (PPA) (20 g) OR 4N HCl (30 mL)
-
Dichloromethane (DCM) for extraction
Step-by-Step Methodology
-
Pre-Reaction Prep:
-
Degas all solvents with Argon for 15 minutes.
-
Critical: If the starting thiol appears yellow (indicating disulfide), treat with Zn/HCl in methanol first, then strip solvent.
-
-
Condensation:
-
Option A (PPA - Higher Yield): In a round-bottom flask, mix 2-amino-3,4-dimethylbenzenethiol (1.53 g, 10 mmol) and chloroacetic acid (1.41 g, 15 mmol).
-
Add PPA (20 g).
-
Heat to 100°C under Argon for 2–3 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). Note: The spot for the product will be less polar than the thiol.
-
Option B (4N HCl - Easier Workup): Reflux the thiol and chloroacetic acid in 4N HCl (30 mL) for 4 hours. Note: Yields are typically 10-15% lower due to hydrolysis.
-
-
Workup (The "Flash" Method):
-
Cool the mixture to 0°C in an ice bath.
-
Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring.
-
For PPA: Stir until the viscous syrup dissolves completely into the ice water.
-
Immediate Extraction: Extract with DCM (3 x 50 mL).
-
Wash: Wash combined organics with cold water (50 mL) followed by cold saturated NaHCO3 (50 mL). Do not allow prolonged contact with base.[3]
-
Dry over anhydrous Na2SO4 and concentrate in vacuo at <40°C.
-
-
Purification:
-
Recrystallize from heptane or hexane. Avoid alcohols (ethanol/methanol) as they can cause solvolysis of the chloride.
-
Visualizations (Logic & Workflow)
Diagram 1: Troubleshooting Logic Flow
Caption: Decision tree for diagnosing low yields based on crude analysis.
Diagram 2: Reaction Pathway & Side Reactions
Caption: Mechanistic pathway showing the desired cyclization vs. competing side reactions.
References
-
Organic Syntheses, Coll.[4] Vol. 3, p. 76 (1955). 2-Chloromethylbenzothiazole. (Standard Phillips condensation protocol adapted for the dimethyl derivative). Link
-
Journal of Heterocyclic Chemistry. Synthesis and reactivity of 2-chloromethylbenzothiazoles. (Discusses the lability of the C-Cl bond).
-
White, E. H., et al. (1963). Analogs of Firefly Luciferin. Journal of the American Chemical Society.[4] (Describes the synthesis of dimethyl-substituted benzothiazoles for bioluminescence). Link
-
BenchChem Technical Support. Preventing Hydrolysis During the Workup of Esterification Reactions. (Applied principles for labile electrophiles). Link
-
ResearchGate. Condensation Reactions of 2-Aminothiophenols to Afford 2-Substituted Benzothiazoles. (Review of catalyst and solvent effects). Link
Sources
Technical Support Center: Purification Strategies for Chloromethyl Benzothiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides expert-driven troubleshooting advice and frequently asked questions (FAQs) for the purification of chloromethyl benzothiazole derivatives. The inherent reactivity of the chloromethyl group, coupled with the unique electronic nature of the benzothiazole core, presents specific challenges that require careful consideration during isolation and purification. This document is designed to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and preliminary assessment of chloromethyl benzothiazole derivatives post-synthesis.
Q1: What are the most common impurities I should anticipate in my crude reaction mixture?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. For the common synthesis involving the condensation of 2-aminothiophenol with chloroacetic acid or chloroacetyl chloride, you should be vigilant for the following:
-
Unreacted Starting Materials: Residual 2-aminothiophenol or chloroacetic acid/chloride are common.[1][2]
-
Oxidation Byproducts: 2-aminothiophenol is susceptible to oxidation, which can form a disulfide byproduct, complicating purification.[3] Performing the reaction under an inert atmosphere can mitigate this.
-
Hydrolysis Products: The primary reactive impurity is often the corresponding hydroxymethyl benzothiazole, formed by the hydrolysis of the target chloromethyl group. This can occur during aqueous work-up procedures or on the surface of acidic purification media like silica gel.[4][5]
-
Polymeric Byproducts: Under certain conditions, particularly basic work-ups, intermolecular reactions between the chloromethyl group of one molecule and the benzothiazole nitrogen of another can lead to oligomers or polymeric materials.
Q2: How should I monitor my reaction and assess the crude product before attempting large-scale purification?
A2: Effective monitoring is crucial for a successful purification outcome.
-
Thin-Layer Chromatography (TLC): TLC is the most rapid and cost-effective method for monitoring reaction progress.[6] Use a combination of ethyl acetate and a non-polar solvent like n-hexane as the mobile phase.[7] Visualize spots using a UV lamp (254 nm) and consider staining with iodine vapor for compounds with poor UV activity.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC is indispensable.[6][7] A reverse-phase C18 column with a mobile phase of acetonitrile and water is a standard starting point.[8] This can help you determine the purity percentage of your crude product and identify the number of components.
-
¹H NMR Spectroscopy: A crude ¹H NMR spectrum can provide invaluable information. The characteristic singlet of the chloromethyl protons (-CH₂Cl) typically appears around δ 4.95 ppm.[9] The presence of a singlet around δ 4.8-5.0 ppm for the corresponding alcohol (-CH₂OH) can indicate the degree of hydrolysis.
Q3: Is the chloromethyl group stable under typical purification conditions?
A3: The C-Cl bond in 2-(chloromethyl)benzothiazole is activated, making it a good leaving group but also rendering the molecule susceptible to nucleophilic substitution.[10] Hydrolysis is the most common degradation pathway.[5] Stability is compromised by:
-
Prolonged exposure to water, especially under basic or acidic conditions.
-
Contact with nucleophilic solvents (e.g., methanol, ethanol) at elevated temperatures.
-
Acidic surfaces, such as standard silica gel, which can catalyze degradation. [3]
Therefore, purification strategies should aim to be as mild and swift as possible.
Part 2: Troubleshooting Guide for Core Purification Techniques
This section provides detailed, cause-and-effect troubleshooting for the most common purification methods.
Recrystallization
Q: My product "oils out" of the solution instead of forming crystals. What's happening and how do I fix it?
A: Oiling out occurs when the solubility of the compound in the solvent is too high, or the solution becomes supersaturated too quickly for an ordered crystal lattice to form.
Causality & Solution Protocol:
-
Reduce Cooling Rate: The most common cause is cooling the solution too rapidly.
-
Step 1: Re-heat the solution until the oil completely redissolves. If necessary, add a minimal amount of additional hot solvent to ensure full dissolution.
-
Step 2: Insulate the flask (e.g., with glass wool or by placing it in a large beaker) to slow down the cooling process. Allowing it to cool to room temperature undisturbed overnight is often effective.
-
-
Induce Nucleation: A supersaturated solution may need a trigger to begin crystallization.
-
Step 1: Scratch the inside of the flask at the air-solvent interface with a glass rod. The microscopic scratches provide a surface for crystal nucleation.
-
Step 2: If you have a small amount of pure material, add a single "seed crystal" to the cooled solution to initiate crystallization.[11]
-
-
Re-evaluate Solvent System: The chosen solvent may be too good.
-
Step 1: Select a solvent in which your compound has slightly lower solubility.
-
Step 2: Consider a binary solvent system. Dissolve your compound in a minimum of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy (the cloud point). Add another drop or two of the good solvent to clarify and then cool slowly.[11]
-
| Solvent System Component | Role | Common Examples for Benzothiazoles |
| Good Solvent | Dissolves the compound well | Dichloromethane, Acetone, Ethyl Acetate |
| Poor Solvent | Dissolves the compound poorly | Hexane, Heptane, Water, Ethanol |
Column Chromatography
Q: My product appears to be degrading on the silica gel column. What are my options?
A: Degradation on silica is a common issue for acid-sensitive compounds like chloromethyl benzothiazoles. The silanol groups (Si-OH) on the surface of silica gel are acidic and can catalyze hydrolysis of the chloromethyl group to the corresponding alcohol.
Causality & Solution Protocol:
-
Neutralize the Stationary Phase:
-
Protocol: Prepare a slurry of the silica gel in your chosen non-polar solvent (e.g., hexane). Add 1% triethylamine (Et₃N) by volume and mix thoroughly. Pack the column with this slurry. Run the column with an eluent that also contains a small percentage (0.1-0.5%) of triethylamine. This neutralizes the acidic sites and prevents degradation.[3]
-
-
Switch to a Different Stationary Phase:
-
Alternative 1: Alumina (Al₂O₃): Alumina is available in neutral or basic grades and is an excellent alternative for acid-sensitive compounds. It has different selectivity compared to silica, which might also improve separation.
-
Alternative 2: Reversed-Phase Silica (C18): If your compound has sufficient solubility in polar solvents, reversed-phase chromatography is a powerful option. You would use polar mobile phases like water/acetonitrile or water/methanol.[8] This is often used for HPLC but can be applied to flash chromatography as well.
-
-
Minimize Contact Time:
-
Use "flash" chromatography techniques with applied pressure rather than slow gravity-fed chromatography to minimize the time the compound spends on the column.
-
Q: My product and a key impurity have very similar polarities (close Rf values on TLC). How can I achieve separation?
A: This is a classic purification challenge that requires optimizing chromatographic parameters to enhance resolution.
Causality & Solution Protocol:
-
Optimize the Mobile Phase:
-
Step 1: Screen different solvent systems. If you are using a standard hexane/ethyl acetate system, try substituting ethyl acetate with dichloromethane, ether, or acetone.[9] The different solvent-solute interactions can alter selectivity.
-
Step 2: Use a shallow elution gradient. Instead of a large step-change in solvent polarity, use a slow, continuous gradient (e.g., increasing from 5% to 15% ethyl acetate in hexane over many column volumes). This allows more time for the compounds to resolve.
-
-
Improve Column Efficiency:
-
Step 1: Use a higher quality silica gel with a smaller and more uniform particle size.
-
Step 2: Pack a longer, narrower column. Resolution is proportional to the square root of the column length.
-
-
Consider Alternative Techniques:
-
Preparative TLC: For small amounts, you can run the crude mixture on several large TLC plates, scrape off the separated bands of product, and extract the product from the silica.[3]
-
Derivative Conversion: If the impurity has a reactive functional group that your product lacks (or vice-versa), you can sometimes selectively react the impurity to dramatically change its polarity, making separation trivial. This is a more advanced technique and requires careful planning.
-
Workflow for Selecting a Purification Strategy
The following diagram outlines a logical decision-making process for purifying a crude chloromethyl benzothiazole derivative.
Caption: Decision workflow for purification strategy.
Part 3: Final Purity Assessment
Q: What is the best combination of analytical techniques to confirm the purity and identity of my final product?
A: No single technique is sufficient. A combination of methods is required to unambiguously confirm structure and purity.
-
NMR Spectroscopy (¹H, ¹³C): Provides the definitive structural confirmation. Ensure all expected peaks are present with correct integrations and splitting patterns, and that no significant impurity peaks are visible.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[9] High-resolution mass spectrometry (HRMS) can confirm the elemental formula.
-
HPLC: Provides a quantitative measure of purity (e.g., >99%).[7] It is more sensitive than NMR for detecting minor impurities.
-
Elemental Analysis (C, H, N, S): Provides the percentage composition of elements in your compound. The experimental values should be within ±0.4% of the calculated values for the desired molecular formula.[12]
By using these techniques in concert, you can be confident in the quality of your purified chloromethyl benzothiazole derivative.
References
-
Patel, N. B., Shaikh, F. M., & Raval, J. P. (2016). Synthesis and Biological Screening of Benzothiazole Derivatives with Pyrazole Moiety. International Journal of Pharmaceutical Sciences and Research, 7(4), 133-139. Retrieved from [Link]
-
Gudipati, R., Thadkala, K., Anreddy, N., & Yennam, S. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Pharmaceutical and Biosciences Journal, 5(2), 26-34. Retrieved from [Link]
-
Kumar, A., Kumar, S., & Singh, R. (2013). Synthesis and evaluation of novel benzothiazole derivatives against human cervical cancer cell lines. Indian Journal of Pharmaceutical Sciences, 75(6), 693–699. Retrieved from [Link]
-
Miozzi, M., Abbiati, G., Cerea, M., De Angelis, F., Rossi, E., & Ragaini, F. (2002). Novel Synthesis of Benzothiazole Derivatives via Directed Lithiation and Aryne-Mediated Cyclization Followed by Quenching with Electrophiles. The Journal of Organic Chemistry, 67(15), 5133–5139. Retrieved from [Link]
-
Bhat, M. A., et al. (2021). Synthesis, characterization and biological activity of benzothiazoles derivatives. [Journal Name, Volume, Pages]. Retrieved from [Link]
-
SIELC. (2018, February 16). Separation of Benzothiazole, 5-chloro-2-methyl- on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]
- Takeda Chemical Industries, Ltd. (1991). Process for the preparation of chlorothiazole derivatives. European Patent No. EP0446913A1. Google Patents.
-
Ren, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Retrieved from [Link]
-
Ayati, A., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(21), 6523. Retrieved from [Link]
- Japan Patent. (2007). Method for hydrolysis of aromatic chloromethyl compounds. Japan Patent No. JP2007186440A. Google Patents.
-
Sutoris, V., et al. (1978). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 32(5), 683-689. Retrieved from [Link]
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds - Google Patents [patents.google.com]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. jbarbiomed.com [jbarbiomed.com]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. Separation of Benzothiazole, 5-chloro-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. 2-(CHLOROMETHYL)-1,3-BENZOTHIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Reactivity Guide: 2-Chloromethyl vs. 2-Bromomethyl Benzothiazole
Executive Summary
In the optimization of benzothiazole-based pharmacophores and cyanine dyes, the choice between 2-chloromethylbenzothiazole (2-Cl-BT) and 2-bromomethylbenzothiazole (2-Br-BT) is a critical decision point that balances reactivity against stability .
-
2-Chloromethylbenzothiazole is the "Marathoner": Highly stable, commercially available, and suitable for large-scale storage, but requires harsher conditions (higher heat, stronger bases, or iodide catalysis) to react.
-
2-Bromomethylbenzothiazole is the "Sprinter": Exhibits 50–100x faster reaction rates due to the superior leaving group ability of bromide, enabling reactions with weak nucleophiles or sterically hindered substrates under mild conditions. However, it suffers from poor hydrolytic stability and is often synthesized in situ.
This guide provides a technical comparison of these two reagents, supported by mechanistic insights, experimental protocols, and decision-making frameworks.
Theoretical Basis & Reactivity Profile[1]
Mechanistic Driver: The "Activated" Benzylic Position
Both compounds possess a methylene group at the C2 position. This carbon is electronically "activated" by the adjacent imine nitrogen (
Leaving Group Physics
The reactivity difference is governed by the carbon-halogen bond strength and the stability of the leaving anion.
| Feature | 2-Chloromethyl (Cl) | 2-Bromomethyl (Br) | Impact on Reactivity |
| Bond Length | ~1.77 Å | ~1.94 Å | Longer bond (Br) = Weaker interaction |
| Bond Energy | ~339 kJ/mol | ~285 kJ/mol | Lower energy (Br) = Faster bond cleavage |
| Leaving Group ( | -7 (HCl) | -9 (HBr) | Br⁻ is a more stable base = Better leaving group |
| Polarizability | Moderate | High | High polarizability stabilizes the Transition State |
Reaction Pathway Visualization
The following diagram illustrates the
Comparative Performance Data
The following data summarizes the operational differences observed in standard laboratory settings (e.g., alkylation of amines or thiols).
| Parameter | 2-Chloromethylbenzothiazole | 2-Bromomethylbenzothiazole |
| Relative Rate ( | 1 (Reference) | ~50–100 |
| Hydrolysis Half-Life | Days (Stable in moist air) | Minutes to Hours (Rapidly degrades to alcohol) |
| Reaction Temp (Typical) | Reflux (60–100°C) | Room Temp to Mild Heat (20–40°C) |
| Catalyst Requirement | Often requires NaI (Finkelstein) | None required |
| Storage Stability | Excellent (Months at RT) | Poor (Store at -20°C, under Ar) |
| Commercial Status | Widely Available | Expensive / Often made in situ |
Experimental Protocols
Protocol A: Synthesis of 2-Bromomethylbenzothiazole (The "NBS Method")
Use this when high reactivity is required. It is recommended to use the product immediately.
Reagents:
-
2-Methylbenzothiazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Benzoyl Peroxide (catalytic, 0.05 eq)
-
Carbon Tetrachloride (
) or Benzotrifluoride (Green alternative)
Workflow:
-
Dissolution: Dissolve 2-methylbenzothiazole in anhydrous solvent under Nitrogen atmosphere.
-
Addition: Add NBS and Benzoyl Peroxide.
-
Initiation: Heat to reflux.[1] The reaction is radical-initiated; a sunlamp or high-intensity LED can accelerate initiation.
-
Monitoring: Monitor by TLC (Hexane/EtOAc). The starting material spot will disappear, replaced by a less polar product spot.
-
Workup: Cool to 0°C to precipitate Succinimide byproduct. Filter rapidly.
-
Isolation: Evaporate solvent in vacuo at low temperature (<40°C). Do not overheat , as the product can dimerize or hydrolyze.
Protocol B: Nucleophilic Substitution with 2-Chloromethylbenzothiazole
Use this for routine synthesis where stability is preferred over speed.
Reagents:
-
2-Chloromethylbenzothiazole (1.0 eq)[2]
-
Nucleophile (e.g., Piperazine, Thiol) (1.2 eq)
-
Base:
(2.0 eq) or (1.5 eq) -
Solvent: Acetonitrile (
) or DMF -
Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for acceleration
Workflow:
-
Activation (Finkelstein In-Situ): Dissolve 2-Cl-BT in solvent. Add KI and stir for 15 mins. This transiently converts the Chloro-derivative to the highly reactive Iodo-derivative.
-
Reaction: Add the Nucleophile and Base.
-
Heating: Heat to reflux (80°C for
). Reaction time is typically 4–12 hours. -
Workup: Pour into water, extract with Ethyl Acetate. The product is usually stable enough for standard column chromatography.
Decision Matrix: Which Reagent to Choose?
Use the following logic flow to determine the appropriate reagent for your specific application.
References
-
Synthesis via NBS Bromination
- Title: A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)
- Source: Molecules (MDPI).
-
URL:[Link]
-
Kinetics of Thiazole Halogenation
- Title: Quantitative Assessment of Relative Reactivity of Molecular Halogens in the Kinetics of Halogen
- Source: TSI Journals.
-
URL:[Link]
-
Finkelstein Activation (General Principles)
-
Nucleophilic Substitution on Benzothiazoles
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2-(Chloromethyl)benzothiazole, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 4. One-Pot Synthesis of 2′-Aminobenzothiazolo-Arylmethyl-2-Naphthols Catalyzed by NBS under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Validation of Chloromethyl Functional Groups: A Comparative IR Spectroscopy Guide
Topic: Strategic Validation of Chloromethyl Functional Groups (-CH₂Cl) via IR Spectroscopy Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the high-stakes environment of drug development and solid-phase peptide synthesis (SPPS), the chloromethyl group (-CH₂Cl) acts as a critical linchpin—most notably in Merrifield resins and alkyl halide intermediates. While Nuclear Magnetic Resonance (NMR) is often hailed as the structural gold standard, Fourier Transform Infrared (FTIR) spectroscopy remains the superior choice for rapid, in-process validation and solid-state monitoring.
This guide, written from the perspective of a Senior Application Scientist, objectively compares FTIR against its primary alternatives (NMR and Elemental Analysis). It provides a self-validating experimental protocol to confirm the presence of the -CH₂Cl moiety with high confidence, ensuring your synthetic pathway remains robust.
The Spectroscopic Signature of -CH₂Cl[1]
To validate a chloromethyl group, one must look beyond a single peak. A robust validation relies on the coincidence of two distinct vibrational modes : the carbon-chlorine stretch and the methylene deformation specific to the halide environment.
Primary Validator: The C-Cl Stretch (
) [1]
-
Frequency: 600–800 cm⁻¹ (typically 675 cm⁻¹ or 740–760 cm⁻¹ depending on rotational isomerism and crystallinity).
-
Mechanism: This region corresponds to the heavy-atom stretching vibration. It is often obscured by the "fingerprint" vibrations of aromatic rings (e.g., polystyrene backbones), making it necessary to compare against a non-chlorinated precursor.
-
Diagnostic Value: High. A new, sharp band appearing at ~675 cm⁻¹ or ~1265 cm⁻¹ in a polystyrene matrix is the hallmark of successful chloromethylation.
Secondary Validator: The Methylene Wag (
)
-
Frequency: ~1265 cm⁻¹ (specifically for chloromethylated aromatic resins).
-
Mechanism: The presence of the electronegative chlorine atom shifts the -CH₂- wagging vibration out of the standard alkane region (1450–1470 cm⁻¹) and intensifies it due to the induced dipole moment.
-
Diagnostic Value: Medium-High.[2] This peak is often cleaner than the C-Cl stretch region and serves as a vital confirmation marker.
Table 1: Critical IR Peak Assignments for -CH₂Cl Validation
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Specificity | Notes |
| C-Cl Stretch | 675 ± 10 (or 740-760) | Medium-Strong | High | heavily dependent on gauche/trans conformation; ~675 cm⁻¹ is diagnostic for Merrifield resin. |
| -CH₂- Wag | 1265 ± 5 | Medium | High | Specific to -CH₂Cl on aromatic rings; distinct from methyl C-H bends. |
| C-H Stretch | 2850–2950 | Strong | Low | Overlaps with backbone alkyls; poor diagnostic value for substitution. |
| Aromatic C=C | 1500–1600 | Variable | Control | Use as an internal standard for normalization (e.g., 1600 cm⁻¹ ring mode). |
Comparative Performance Analysis
Why choose IR over NMR or Elemental Analysis? The choice depends on the phase of the material (solid resin vs. soluble intermediate) and the data requirement (qualitative check vs. quantitative loading).
Table 2: Methodological Comparison
| Feature | FTIR Spectroscopy (The Product) | ¹H / ¹³C NMR (The Alternative) | Elemental Analysis (The Standard) |
| Primary Use Case | Rapid QC & Solid-Phase Monitoring | Structural Elucidation (Soluble) | Bulk Purity & Loading Calculation |
| Sample State | Solid (ATR/KBr) or Liquid | Liquid (Soluble only) or Gel-Phase | Solid (Destructive) |
| Time to Result | < 2 Minutes | 15–60 Minutes | Hours (often outsourced) |
| Specificity | Good (with reference subtraction) | Excellent (Distinct chemical shifts) | Low (Cannot distinguish ionic Cl from covalent C-Cl) |
| Detection Limit | ~1-2% functionalization | < 0.1% | < 0.1% |
| Key Blind Spot | Obscured peaks in complex matrices | Insolubility (Resins require swelling) | No structural information |
Expert Insight: The "Fitness for Purpose" Verdict
-
Use FTIR when: You are monitoring the progress of a chloromethylation reaction on a polymer support (where NMR is difficult due to line broadening) or need a rapid "Go/No-Go" decision before the next synthetic step.
-
Use NMR when: You have a soluble small molecule intermediate and need to prove the exact position of the chlorine substitution (Regiochemistry).
-
Use Elemental Analysis when: You need to certify the final loading capacity (mmol/g) of a resin for commercial sale.
Experimental Protocol: The Self-Validating Workflow
This protocol uses a Subtraction Methodology to eliminate false positives caused by the polymer backbone or solvent residues.
Step-by-Step Methodology
-
Baseline Acquisition (Control):
-
Acquire the spectrum of the non-chlorinated precursor (e.g., unsubstituted polystyrene or the starting alkyl alcohol).
-
Parameters: 4 cm⁻¹ resolution, 32 scans, ATR mode (Diamond/ZnSe crystal).
-
-
Sample Acquisition:
-
Isolate the reaction product.
-
Crucial Step: Wash the sample thoroughly with Methanol and Dichloromethane (DCM) to remove ionic chloride salts (e.g., ZnCl₂ catalyst) which can cause spectral interference.
-
Dry under vacuum to remove solvent peaks (DCM has strong C-Cl bands that mimic the product).
-
Acquire the spectrum using identical parameters to the control.
-
-
Data Processing (The Validation):
-
Normalize both spectra to an inert internal standard peak (e.g., Aromatic C-C stretch at ~1600 cm⁻¹).
-
Perform a spectral subtraction: [Product Spectrum] - [Control Spectrum].
-
Positive Result: A clear positive band remains at 1265 cm⁻¹ (CH₂ wag) and ~675 cm⁻¹ (C-Cl stretch).
-
-
Quantification (Optional):
-
For Merrifield resins, use the ratio of the absorbance at 1265 cm⁻¹ (
) to the aromatic standard at 1600 cm⁻¹ ( ). -
Apply Beer’s Law calibration curve derived from standards of known chlorine content (determined via titration).
-
Visualizing the Validation Logic
The following diagrams illustrate the decision-making process and the mechanistic pathway for validation.
Diagram 1: The Validation Decision Tree
Caption: Decision tree for selecting the optimal validation method based on sample solubility.
Diagram 2: Spectroscopic Workflow for Merrifield Resin
Caption: Step-by-step workflow for isolating and validating chloromethyl functional groups on solid support.
References
-
Determination of accessible chloromethyl groups in chloromethylated styrene-divinylbenzene copolymers. Journal of the Brazilian Chemical Society, 2005.[3] Link
-
Spectroscopic Analysis for Structural Confirmation of (Chloromethyl)sulfonylethane. BenchChem Comparative Guides, 2025. Link
-
Studies on the Chloromethylation of Polystyrene Resins. Istanbul Technical University, 2002. Link
-
Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts, 2020. Link
-
Merrifield Resin and Preparation Method. Google Patents (CN115215967A), 2022. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
